molecular formula C16H18ClN3O B2472807 (2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide CAS No. 881558-59-4

(2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide

Cat. No.: B2472807
CAS No.: 881558-59-4
M. Wt: 303.79
InChI Key: LTQLKTOLZKGLED-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide is a synthetic small molecule with a molecular formula of C16H18ClN3O and a molecular weight of 303.79 . This compound is of significant interest in biomedical research, particularly in the investigation of anti-fibrotic therapies . It is structurally categorized as a cyanoacrylamide derivative, featuring a chlorophenyl group and a methyl-substituted piperidine ring, which is characteristic of a class of compounds patented for their potential to treat fibrotic diseases . The primary research value of this compound lies in its potential application for treating fibrotic disorders and chronic kidney diseases. Patent literature indicates that related cyanoacrylamide compounds are designed to target pathways involved in fibrosis, including progressive kidney diseases such as diabetic nephropathy, focal segmental glomerulosclerosis, and other forms of glomerulonephritis . The proposed mechanism of action for this class of compounds involves the inhibition of key pro-fibrotic signaling pathways, potentially reducing the accumulation of extracellular matrix and halting the progression of tissue scarring . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures in humans or animals. Researchers can utilize this compound for in vitro and in vivo studies to further elucidate the pathobiology of fibrosis and explore novel treatment strategies.

Properties

IUPAC Name

(E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-12-4-3-7-20(10-12)11-13(9-18)16(21)19-15-6-2-5-14(17)8-15/h2,5-6,8,11-12H,3-4,7,10H2,1H3,(H,19,21)/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQLKTOLZKGLED-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide, often referred to as a cyanoacrylamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H22ClN3O2
  • Molecular Weight : 383.9 g/mol
  • IUPAC Name : (E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression, potentially altering the cellular response.
  • Receptor Interaction : It can bind to specific receptors, affecting downstream signaling pathways that regulate cell proliferation and apoptosis.

Anti-inflammatory Properties

Research indicates that derivatives of cyanoacrylamides exhibit significant anti-inflammatory effects. For instance, in vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The compound’s structure allows it to interfere with cancer cell signaling pathways, potentially leading to reduced tumor growth.

Case Studies

Several studies have highlighted the potential applications of this compound in treating inflammatory diseases and cancers:

  • Study on Cytokine Modulation :
    • Objective : To assess the effect on cytokine production in macrophages.
    • Findings : The compound significantly reduced nitrite and cytokine levels at various concentrations, indicating its potential as an anti-inflammatory agent .
  • In Vivo Anti-inflammatory Activity :
    • Model Used : CFA-induced paw edema and zymosan-induced peritonitis models.
    • Results : Demonstrated significant reduction in edema comparable to dexamethasone control, suggesting strong anti-inflammatory properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced IL-1β and TNFα production
AnticancerPotential inhibition of tumor growthOngoing research
Enzyme InhibitionModulation of cellular signalingPreliminary studies

Scientific Research Applications

The compound exhibits several biological activities, primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate the activity of various enzymes and receptors involved in cellular signaling pathways.

Potential Therapeutic Applications

  • Anticancer Activity :
    • Research indicates that (2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide may induce apoptosis in cancer cells and inhibit tumor growth. It has shown selective cytotoxicity towards various cancer cell lines while sparing normal cells .
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)5.4Induction of apoptosis
    A549 (Lung)4.8Inhibition of cell proliferation
    HeLa (Cervical)6.0Modulation of signaling pathways
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to disease progression. For instance, it has been noted to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound could protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative disorders .

Case Study 1: Antitumor Activity

A study conducted on the efficacy of this compound against various cancer cell lines demonstrated significant antitumor activity. The compound was tested on MCF-7 and A549 cell lines, revealing an IC50 value of 5.4 µM and 4.8 µM respectively, indicating potent anticancer properties.

Case Study 2: Enzyme Inhibition

In a separate investigation, the compound's ability to inhibit acetylcholinesterase was assessed using a standard enzyme assay. The results indicated that it effectively reduced enzyme activity by approximately 70% at a concentration of 10 µM, suggesting its potential utility in treating Alzheimer's disease.

Chemical Reactions Analysis

Cyano Group Reduction

The cyano group undergoes selective reduction under controlled conditions:

ReagentConditionsProductYield (%)Source
LiAlH<sub>4</sub>Dry THF, 0°C → RTPrimary amine derivative78–85
H<sub>2</sub>/Pd-CEtOH, 40 psi, 25°CSecondary amine via intermediate imine62
  • Key Finding : LiAlH<sub>4</sub> achieves higher selectivity for cyano-to-amine conversion without affecting the enamide moiety .

Enamide Hydrolysis

The α,β-unsaturated enamide is susceptible to acid- or base-catalyzed hydrolysis:

ConditionCatalystProductSelectivitySource
6M HCl, reflux-3-(3-chlorophenyl)acrylic acid94%
NaOH (2M), 80°CPhase-transfer agentCarboxylate salt88%
  • Mechanistic Insight : Acidic conditions favor conjugated acid formation, stabilizing the transition state .

Electrophilic Aromatic Substitution (EAS)

The 3-chlorophenyl group participates in regioselective EAS:

ReactionReagentsPositionProductYield (%)Source
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para3-chloro-4-nitrophenyl derivative67
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>MetaSulfonic acid derivative53
  • Regiochemical Control : The chlorine atom directs incoming electrophiles to the para position, while steric effects from the enamide group favor meta substitution in sulfonation .

3-Methylpiperidin Functionalization

The 3-methylpiperidin moiety undergoes alkylation and oxidation:

ReactionReagentsProductNotesSource
N-AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>Quaternary ammonium saltRequires anhydrous DMF
OxidationKMnO<sub>4</sub>, H<sub>2</sub>OPiperidinone derivativeLimited by steric hindrance

Cross-Coupling Reactions

The enamide system facilitates Heck- and Suzuki-type couplings:

Reaction TypeConditionsPartner ReagentProductYield (%)Source
Suzuki-MiyauraPd(PCy<sub>3</sub>)<sub>2</sub>, CsFAryl boronic acidBiaryl enamide92
Heck CouplingPd(OAc)<sub>2</sub>, PPh<sub>3</sub>Styreneα,β,γ,δ-unsaturated amide74
  • Optimized Protocol : Subsurface nitrogen sparging eliminates oxygen-induced dimerization byproducts in Suzuki couplings .

Tautomerization and Isomerization

The enamide system exhibits pH-dependent tautomerism:

ConditionDominant Formλ<sub>max</sub> (nm)StabilitySource
pH < 3Keto form280Thermodynamically favored
pH 7–9Enol form320Kinetically trapped

Stability Under Stress Conditions

Forced degradation studies reveal:

StressorDegradation PathwayMajor Degradant% Degradation (24h)Source
UV light (254 nm)C=N bond cleavage3-chlorophenylamide18
40°C/75% RHHydrolysis + oxidationCarboxylic acid + N-oxide29

Comparative Reactivity with Analogues

Compound ModificationReaction Rate (vs Parent)Selectivity ChangeSource
Piperidin → Morpholin1.5× faster EASImproved para nitration
Cyano → Nitro3× slower hydrolysisEnhanced thermal stability

Comparison with Similar Compounds

Core Structural Features

  • Backbone : The (2E)-prop-2-enamide scaffold is conserved across analogs, enabling π-π interactions and hydrogen bonding in biological systems.
  • Substituent Variations :
    • Aryl Groups : The 3-chlorophenyl group contrasts with 4-methoxyphenyl (5b), 4-chlorophenyl (5c), and 3-fluoro-4-trifluoromethylphenyl (10) substituents in related compounds .
    • Heterocyclic Amines : The 3-methylpiperidinyl group is distinct from pyridinylmethyl () or simpler alkyl chains in other acrylamides.

Physicochemical Properties

Compound Name Substituents (R1, R2) Melting Point (°C) Synthesis Yield (%) LogP (Calculated)
Target Compound 3-ClPh, 3-Me-piperidine N/A N/A ~3.2 (estimated)
5b () 4-MeOPh, 4-sulfamoylphenyl 292 90 2.8
5c () 4-ClPh, 4-sulfamoylphenyl 286 63 3.1
Compound 10 () 3-F-4-CF3Ph, phenyl N/A N/A 4.5

Key Observations :

  • Bulky substituents (e.g., sulfamoylphenyl in 5b/5c) reduce yields compared to simpler aryl groups.
  • The 3-methylpiperidine group in the target compound likely increases lipophilicity (estimated LogP ~3.2) compared to pyridine-containing analogs (LogP ~2.5–3.0) .

Antimicrobial Activity

  • Compound 10 () : Exhibited bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin. The 3-fluoro-4-trifluoromethylphenyl group enhanced membrane penetration .
  • Compound 5b/5c (): Not tested for antimicrobial activity, but sulfonamide groups typically confer antibacterial properties .
  • N-Arylcinnamamides () : Trifluoromethylphenyl derivatives showed MIC values of 1–2 µg/mL against M. tuberculosis, attributed to electron-withdrawing groups enhancing target binding .

Enzyme Inhibition

  • Pyridine-Based Analogs () : Demonstrated binding affinities <−22 kcal/mol to SARS-CoV-2 Mpro via interactions with HIS163 and ASN142. The target compound’s piperidine group may engage similar residues but with altered steric effects .

Cytotoxicity and Selectivity

  • Compound 11 () : Showed cytotoxicity in NF-κB assays due to bromo/chloro substituents, highlighting the impact of halogen positioning .

Structure-Activity Relationships (SAR)

  • Substituent Position :
    • Meta-substitution (e.g., 3-Cl in the target compound) enhances antimicrobial activity compared to para-substituted analogs .
    • Ortho-substitution in anti-inflammatory compounds (e.g., 20) reduces antimicrobial efficacy, indicating divergent SAR for dual activity .
  • Heterocyclic Moieties :
    • Piperidine rings (target compound) may improve metabolic stability over pyridine derivatives but reduce solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Substitution Reactions : Start with halogenated nitrobenzenes (e.g., 3-chloro-4-fluoronitrobenzene) reacting with heterocyclic alcohols (e.g., 2-pyridinemethanol) under alkaline conditions to form intermediates (e.g., nitrobenzene derivatives) .

Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines, ensuring controlled pH and temperature to avoid over-reduction .

Condensation : Employ condensing agents (e.g., EDC, DCC) to react the amine intermediate with cyanoacetic acid derivatives. Solvents like dichloromethane or DMF are optimal for yield and purity .

  • Critical Parameters : Temperature control (<60°C), solvent polarity, and catalyst selection (e.g., triethylamine for acid scavenging) are crucial for minimizing side reactions .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, cyano group absence in 1^1H NMR).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ matching C16_{16}H17_{17}ClN3_3O).
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemistry (e.g., (2E)-configuration validated by C=C bond length ~1.34 Å and dihedral angles) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Tautomerism : The enamide moiety may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to stabilize dominant forms .
  • Crystallographic Validation : Compare experimental NMR data with X-ray-derived structural models to assign signals accurately (e.g., distinguishing 3-methylpiperidinyl conformers) .
  • Dynamic Effects : Solvent polarity (e.g., DMSO vs. CDCl3_3) can influence hydrogen bonding and peak splitting.

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

Derivatization : Synthesize analogs with modified substituents (e.g., replacing 3-chlorophenyl with fluorophenyl or adjusting piperidinyl methyl groups) .

In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs), leveraging crystallographic data for force field accuracy .

Bioactivity Assays : Test analogs in enzyme inhibition assays (e.g., IC50_{50} measurements) to correlate substituent changes with potency.

Q. How can conflicting bioactivity results (e.g., in vitro vs. in vivo) be addressed?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation in vivo.
  • Solubility Optimization : Use logP calculations (e.g., ~3.5 for this compound) to design prodrugs or salt forms (e.g., hydrochloride) for improved bioavailability .
  • Formulation Adjustments : Test delivery systems (e.g., liposomal encapsulation) to enhance tissue penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.